FAM hydrazide, 5-isomer

Fluorescence Quantum Yield Bifluorophore Isomer Comparison

Mixed 5(6)-FAM hydrazide preparations introduce lot-to-lot isomer variability that compromises labeling stoichiometry, conjugate performance, and cross-experiment reproducibility. FAM hydrazide, 5-isomer (HCl salt) resolves this as a chromatographically verified single-isomer reagent. • 2.4× higher luminescence quantum yield vs. (6-FAM)₂ at pH 8.5 - directly enhances detection sensitivity in fluorescence microscopy, flow cytometry, and FRET assays using the 488 nm excitation channel. • Spontaneous hydrazone formation at near-neutral pH without catalysts; optimized for glycoprotein/polysaccharide labeling after periodate oxidation of cis-diols. • Hydrochloride salt form ensures aqueous solubility and long-term storage stability without organic co-solvents, preventing target protein denaturation.

Molecular Formula C21H15N2O6+
Molecular Weight 391.36
CAS No. 2183440-64-2
Cat. No. B607413
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFAM hydrazide, 5-isomer
CAS2183440-64-2
SynonymsFAM hydrazide, 5-isomer
Molecular FormulaC21H15N2O6+
Molecular Weight391.36
Structural Identifiers
SMILESC1=CC2=C(C=C1C(=O)N[NH3+])C(=O)OC23C4=C(C=C(C=C4)O)OC5=C3C=CC(=C5)O
InChIInChI=1S/C21H14N2O6/c22-23-19(26)10-1-4-14-13(7-10)20(27)29-21(14)15-5-2-11(24)8-17(15)28-18-9-12(25)3-6-16(18)21/h1-9,24-25H,22H2,(H,23,26)/p+1
InChIKeyZJLTXRWYPNRWBS-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





FAM Hydrazide, 5-Isomer Overview


FAM hydrazide, 5-isomer (CAS 2183440-64-2) is a single-isomer carbonyl-reactive fluorescent labeling reagent composed of a 5-carboxyfluorescein fluorophore covalently linked to a hydrazide functional group, supplied as the hydrochloride salt . The compound exhibits absorption at 494 nm, emission at 520 nm, an extinction coefficient of 75,000 M⁻¹cm⁻¹, and a fluorescence quantum yield of 0.9 in aqueous buffer [1]. The hydrazide moiety reacts spontaneously with aldehydes and ketones at near-neutral pH to form stable hydrazone conjugates, enabling covalent attachment of the fluorescein fluorophore to carbonyl-containing biomolecules including oxidized glycoproteins, polysaccharides, and carbonyl-modified nucleic acids [2].

Carbonyl-reactive labeling: glycoproteins, polysaccharides, nucleic acids
488 nm laser line and FITC filter set compatible
Single-isomer identity for reproducible conjugation
Hydrochloride salt facilitates aqueous buffer conjugation

FAM Hydrazide: Isomer and Salt Form Impact


Substitution with mixed-isomer 5(6)-FAM hydrazide or the 6-isomer alone may compromise experimental reproducibility and conjugate performance. 5-FAM and 6-FAM hydrazide differ in the position of the carboxy-hydrazide substitution on the fluorescein xanthene ring system, resulting in distinct molecular geometries and steric profiles that influence conjugation efficiency, fluorophore orientation, and downstream biomolecular interactions [1]. In protein conjugates, 5-FAM and 6-FAM isomers exhibit divergent fluorescence quantum yields, with bifluorophore studies reporting that (5-FAM)₂ displays 2.4-fold higher luminescence quantum yield at pH 8.5 compared to (6-FAM)₂, demonstrating that substitution position materially impacts photophysical behavior in macromolecular contexts [2]. Furthermore, the hydrochloride salt form of 5-FAM hydrazide provides enhanced aqueous solubility and storage stability relative to the free base, a critical factor for reproducible conjugation workflows .

5-FAM hydrazide HCl
Single isomer; defined fluorophore orientation; HCl salt maintains monomeric state
6-FAM / Mixed isomers
Positional isomer may shift quantum yield; mixed lots introduce labeling variability

FAM Hydrazide: 5-Isomer vs. 6-Isomer Evidence


Quantum Yield Comparison: 5- vs. 6-Isomer

In a direct comparative study of bifluorophore conjugates, (5-FAM)₂ exhibited a luminescence quantum yield 2.4-fold higher than (6-FAM)₂ when measured in pH 8.5 buffer solution [1]. This difference demonstrates that the 5-position substitution produces conjugates with superior fluorescence output compared to the 6-isomer, despite the individual monomers sharing identical absorption and emission maxima.

QY: 5- vs. 6-Isomer
Head-to-head
(5-FAM)₂ quantum yield 2.4× (6-FAM)₂
pH 8.5, bifluorophore model
Supports isomer-dependent photophysical behavior review
Bifluorophore context; single-label difference may vary
Fluorescence Quantum Yield Bifluorophore Isomer Comparison

Absorption, Emission, and Quantum Yield

FAM hydrazide, 5-isomer exhibits absorption maximum at 494 nm, emission maximum at 520 nm, and an extinction coefficient of 75,000 M⁻¹cm⁻¹ [1]. The fluorescence quantum yield is reported as 0.9 in aqueous buffer [1], with alternative vendor specifications citing 0.76 .

Optical Properties
Reported
Abs 494 nm, Em 520 nm, ε 75,000 M⁻¹cm⁻¹, QY 0.9
488 nm channel compatible; standard FITC filter integration
Alternative vendor QY: 0.76
Extinction Coefficient Absorption Maximum Emission Maximum

Purity and Molecular Characterization

FAM hydrazide, 5-isomer is supplied with purity ≥95% as verified by ¹H NMR and HPLC-MS analysis [1]. The product is provided as a defined single isomer with molecular weight 426.81 Da (C₂₁H₁₅ClN₂O₆, hydrochloride salt) [1]. The 6-isomer analog (CAS 2183440-65-3) shares identical molecular formula and mass but differs in substitution position, with some vendors reporting that 6-isomer exhibits marginally shorter fluorescence emission wavelength by 5-10 nm [2].

Identity & Purity
Data to verify
5-isomer: ≥95% purity, MW 426.81 Da
6-isomer: emission λ 5–10 nm shorter (vendor)
Single-isomer purity supports batch reproducibility
6-isomer wavelength context requires independent verification
Single-Isomer Purity HPLC-MS NMR

Hydrochloride Salt: Solubility & Conjugation Efficiency

5-FAM hydrazide is supplied as the hydrochloride salt, which exhibits good solubility in ethanol, DMF, and DMSO, and enhanced aqueous solubility compared to the free base form . The hydrochloride salt form prevents hydrazide self-polymerization and maintains optimal stability at pH 4.0-5.0 . This salt formulation improves labeling efficiency by ensuring the reagent remains monomeric and fully available for carbonyl conjugation .

Salt Form Solubility
Class-level
HCl salt; soluble in EtOH, DMF, DMSO; aqueous solubility improved vs. free base
Class-level inference: salt form may enhance aqueous conjugation
Quantitative solubility data not available; verify per protocol
Hydrochloride Salt Aqueous Solubility Conjugation Efficiency

Hydrazone Conjugation at Neutral pH

The hydrazide moiety of FAM hydrazide, 5-isomer reacts spontaneously with aldehydes and ketones at near-neutral pH to form stable hydrazone bonds [1]. Recommended conjugation conditions include incubation at room temperature for 2-3 hours protected from light, with optimal conjugate stability maintained at pH 7.4-8.0 .

Hydrazone Conjugation
Reported
Spontaneous reaction, near-neutral pH, 2–3 h, RT
One-step labeling without harsh conditions or catalysts
Optimize per target carbonyl accessibility
Hydrazone Conjugation Carbonyl Labeling Reaction pH

FAM Hydrazide: Key Applications


Glycoprotein and Polysaccharide Fluorescent Labeling

FAM hydrazide, 5-isomer is optimally deployed for labeling glycoproteins (including antibodies) and polysaccharides after periodate oxidation of cis-diols to generate reactive aldehyde groups [1]. The spontaneous hydrazone formation at near-neutral pH enables efficient conjugation without catalysts, while the single-isomer identity ensures reproducible labeling stoichiometry across experiments [1]. This application leverages the compound‘s 5-position substitution, which may provide distinct fluorophore orientation compared to 6-isomer when conjugated to glycosylated biomolecules, a consideration for assays where steric accessibility of the fluorophore affects signal intensity or antibody-antigen binding [2].

High Quantum Yield Macromolecular Conjugates

For applications involving densely labeled macromolecular constructs or bifluorophore probe designs, the 5-isomer demonstrates measurable quantum yield advantages. The finding that (5-FAM)₂ exhibits 2.4-fold higher luminescence quantum yield than (6-FAM)₂ at pH 8.5 [1] directly supports preferential selection of 5-FAM hydrazide when constructing fluorescent probes where multiple fluorophores are conjugated in proximity, or when maximum signal intensity per labeling event is required for detection sensitivity. This evidence-based advantage is particularly relevant for fluorescence microscopy, flow cytometry, and FRET-based assays utilizing the 488 nm excitation channel [1].

Aqueous Conjugation: Enhanced Solubility

The hydrochloride salt formulation of FAM hydrazide, 5-isomer confers enhanced aqueous solubility and prevents hydrazide self-polymerization, making it particularly suitable for conjugation reactions performed in aqueous biological buffers [1]. This formulation advantage reduces the need for organic co-solvents that may denature sensitive protein targets, and maintains the reagent in a monomeric, reactive state during conjugation [2]. Researchers performing labeling of carbonyl-containing biomolecules in predominantly aqueous conditions should prioritize the hydrochloride salt form over free base alternatives to maximize conjugation efficiency and minimize precipitation artifacts [1].

Single-Isomer Labeling for Quantitative Proteomics

In quantitative proteomics workflows employing hydrazide chemistry for glycoprotein enrichment and analysis, single-isomer purity is essential for reproducible results [1]. FAM hydrazide, 5-isomer with ≥95% purity verified by HPLC-MS and NMR [2] eliminates the uncontrolled variability introduced by mixed 5(6)-isomer preparations, where isomer ratios may vary between lots. This is critical for applications such as hydrazide-capture glycoproteomics, where consistent labeling efficiency and conjugate stability directly impact quantitative comparisons across biological samples [1].

Application
Selection Property
Validation Focus
Glycoprotein & polysaccharide labeling
Single-isomer hydrazide; neutral pH carbonyl reactivity
Periodate-oxidation efficiency; conjugate stoichiometry reproducibility
High-signal macromolecular probes
Reported quantum yield difference in bifluorophore context
Quantum yield under specific labeling density; 488 nm detection
Aqueous conjugation workflows
Hydrochloride salt for aqueous solubility
Conjugation efficiency in buffer vs. co-solvent; precipitation control
Quantitative proteomics (hydrazide capture)
Verified single-isomer purity
Lot-to-lot labeling consistency; hydrazide-capture reproducibility

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